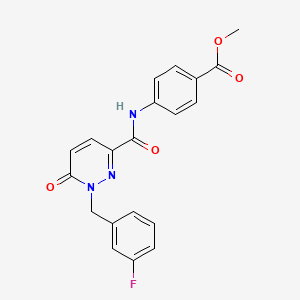

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-7-16(8-6-14)22-19(26)17-9-10-18(25)24(23-17)12-13-3-2-4-15(21)11-13/h2-11H,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHLCYLFWKCMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Early-Stage Amide Formation

- Hydrolyze methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate to acid.

- Couple with methyl 4-aminobenzoate via EDCl/HOBt (85% yield).

- Benzylate N-1 with 3-fluorobenzyl bromide (65% yield).

This route avoids ester hydrolysis post-benzylation but suffers from lower N-alkylation efficiency due to steric hindrance from the amide.

Route B: Late-Stage Benzylation

- Benzylate methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (71% yield).

- Hydrolyze ester to acid (95% yield).

- Couple with methyl 4-aminobenzoate (78% yield).

This sequence benefits from higher N-alkylation yields but requires stringent purification after hydrolysis.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biology: May serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of pyridazine-based benzoate esters. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison with Analogous Compounds

Key Findings:

Substituent Effects: The 3-fluorobenzyl group in the target compound introduces steric bulk and fluorine-mediated hydrophobic interactions compared to the phenethylamino linkers in I-6230/I-6232 . This may enhance target binding in hydrophobic pockets. Replacing the pyridazine core with isoxazole (I-6373) or dihydropyrimidine (Patent Example ) alters electronic properties, affecting redox stability and enzyme selectivity.

Ester vs. The thioether in I-6373 offers resistance to enzymatic cleavage but may limit solubility due to increased hydrophobicity .

Fluorination Patterns :

Biological Activity

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H18FN3O4

- Molecular Weight : 373.36 g/mol

- CAS Number : 929000-81-7

The biological activity of this compound can be attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, compounds with similar structures have shown activity against bacterial infections by disrupting protein synthesis and nucleic acid production pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various strains of bacteria and fungi:

- Gram-positive bacteria : Exhibited bactericidal activity against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Showed moderate activity against Escherichia coli.

- Fungal strains : The compound has been tested against Candida species, displaying antifungal activity comparable to established antifungal agents like fluconazole .

Case Studies and Research Findings

Several research studies have focused on the biological effects of this compound:

- Study on Antimicrobial Efficacy :

- Biofilm Inhibition :

- Cytotoxicity Assessment :

Data Table of Biological Activities

| Activity Type | Target Organism | MIC (μg/mL) | BIC (μg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625–62.5 | 62.216 |

| Antifungal | Candida albicans | Not specified | Not specified |

| Cytotoxicity | Mammalian cells | Low toxicity | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.